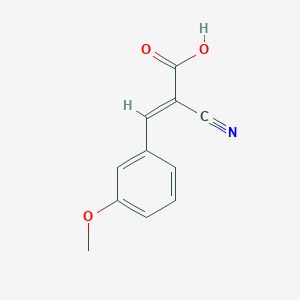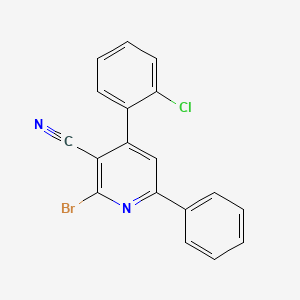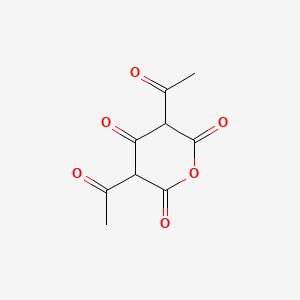
p-Hexyloxybenzylidene p-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-toluidine typically involves the condensation of p-hexyloxybenzaldehyde with p-toluidine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions: p-Hexyloxybenzylidene p-toluidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Hexyloxybenzylidene p-toluidine is used in the study of liquid crystals and their properties. It serves as a model compound for understanding the behavior of liquid crystals under different conditions .
Biology: The compound’s unique optical properties make it useful in biological imaging and microscopy. It can be used as a fluorescent probe to study cellular structures and processes .
Medicine: Research is ongoing to explore the potential medical applications of this compound, particularly in drug delivery systems and diagnostic tools .
Industry: In the industrial sector, this compound is used in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of p-Hexyloxybenzylidene p-toluidine involves its interaction with molecular targets through its liquid crystalline properties. The compound can align itself in response to external electric fields, making it useful in display technologies. The molecular targets and pathways involved include the alignment of liquid crystal molecules in response to electric fields, which affects the optical properties of the material .
Vergleich Mit ähnlichen Verbindungen
N-(4-hexyloxybenzylidene)-p-toluidine: Exhibits similar mesomorphic properties and is used in liquid crystal studies.
p-Methoxybenzylidene p-toluidine: Another liquid crystal compound with different substituents on the benzene ring, affecting its mesomorphic behavior.
Uniqueness: p-Hexyloxybenzylidene p-toluidine is unique due to its specific combination of hexyloxy and toluidine groups, which confer distinct mesomorphic properties. This makes it particularly valuable in the study of liquid crystals and their applications in various fields .
Eigenschaften
CAS-Nummer |
25959-51-7 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(4-hexoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 |
InChI-Schlüssel |
GTYQEUBRZFFBBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)


![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987413.png)
![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)





![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11987438.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)
![ethyl 4-[({(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11987446.png)
